Dimethyl 2-iodobenzene-1,3-dicarboxylate

Palladium-catalyzed cross-coupling Aryl halide reactivity Bond dissociation energy

Dimethyl 2-iodoisophthalate (CAS 106589-18-8) addresses slow oxidative addition in iterative cross-coupling. Its C-I bond (BDE ~57 kcal/mol) enables rapid Pd(0) activation under mild conditions, outperforming bromo/chloro analogs. • Fast Suzuki, Sonogashira, Heck couplings; preserves 1,3-diester handles for further derivatization. • Chemoselective: iodo site reacts first, enabling sequential iterative synthesis. • Iodoxy oxidation precursor: forms crystalline 2-iodoxyisophthalate for flow reactors. Supplied ≥98% pure; store 2-8°C; ships ambient.

Molecular Formula C10H9IO4
Molecular Weight 320.08 g/mol
CAS No. 106589-18-8
Cat. No. B021317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 2-iodobenzene-1,3-dicarboxylate
CAS106589-18-8
Molecular FormulaC10H9IO4
Molecular Weight320.08 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C(=CC=C1)C(=O)OC)I
InChIInChI=1S/C10H9IO4/c1-14-9(12)6-4-3-5-7(8(6)11)10(13)15-2/h3-5H,1-2H3
InChIKeyWBLBZWRGFUJZKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl 2-Iodobenzene-1,3-dicarboxylate: Aryl Iodide Building Block


Dimethyl 2-iodobenzene-1,3-dicarboxylate (CAS 106589-18-8), also known as dimethyl 2-iodoisophthalate, is a heterobifunctional aromatic building block featuring an iodine atom situated ortho to two methyl ester groups on a benzene ring. This structure grants it a distinct reactivity profile, serving as a versatile electrophilic partner in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings, while the ester moieties provide additional handles for further derivatization . Its high molecular weight (320.08 g/mol) and calculated LogP (1.86) reflect the presence of the heavy iodine atom, differentiating its physical properties from its lighter halogen analogs .

Advantages Over Bromo and Chloro Analogs


Substituting dimethyl 2-iodobenzene-1,3-dicarboxylate with its bromo or chloro analogs, or other aryl iodides, is not straightforward due to fundamental differences in carbon-halogen bond reactivity. The carbon-iodine (C-I) bond has a significantly lower bond dissociation energy (BDE, ~57 kcal/mol for iodobenzene) compared to C-Br (~71 kcal/mol) and C-Cl (~84 kcal/mol) bonds, which translates to markedly faster oxidative addition to palladium(0) catalysts, the rate-determining step in many cross-coupling reactions . This reactivity gap is critical for achieving high yields under mild conditions, minimizing side reactions, and enabling chemoselective couplings in complex, polyfunctionalized substrates where the bromo or chloro analogs would require harsher conditions or fail entirely. Furthermore, the specific 2-iodo-1,3-diester arrangement is a unique precursor for synthesizing cyclic hypervalent iodine reagents, a transformation not possible with the bromo or chloro derivatives .

Quantitative Evidence vs. Bromo Analog


Cross-Coupling Reactivity: C-I vs. C-Br

In palladium(0)-catalyzed cross-coupling reactions, the rate of oxidative addition is the primary determinant of overall reaction efficiency and is heavily influenced by the carbon-halogen bond strength. For unsubstituted phenyl halides, the C-I bond dissociation energy is approximately 57 kcal/mol, compared to 71 kcal/mol for C-Br, leading to a >100-fold rate enhancement in oxidative addition for aryl iodides . This class-level kinetic advantage is retained in the 2-haloisophthalate diester series, enabling dimethyl 2-iodobenzene-1,3-dicarboxylate to undergo efficient coupling under milder conditions than its bromo counterpart (CAS 39622-80-5), which is critical for complex molecule synthesis where functional group tolerance is paramount .

Palladium-catalyzed cross-coupling Aryl halide reactivity Bond dissociation energy

Density and Boiling Point vs. Bromo Analog

The heavy atom effect of iodine significantly alters the physical properties of the molecule compared to its bromo analog. Dimethyl 2-iodobenzene-1,3-dicarboxylate has a calculated density of 1.7±0.1 g/cm³ and a boiling point of 321.8±22.0 °C at 760 mmHg . In contrast, its direct bromo analog, dimethyl 2-bromoisophthalate (CAS 39622-80-5), has a lower calculated density of 1.505±0.06 g/cm³ . This density difference (approximately 13% higher for the iodo compound) is directly attributable to the greater atomic mass of iodine (126.9 g/mol) versus bromine (79.9 g/mol).

Physicochemical properties Density Boiling point

Hypervalent Iodine(V) Reagent Precursor

The 2-iodo-1,3-diester architecture is specifically required for creating cyclic, pseudobenziodoxole-structured iodine(V) reagents. Oxidation of dimethyl 2-iodobenzene-1,3-dicarboxylate with dimethyldioxirane yields the corresponding 2-iodoxyisophthalate ester, a chemically stable, microcrystalline hypervalent iodine reagent . This reactivity is not accessible with the 2-bromo or 2-chloro analogs, as the initial oxidation step requires the carbon-iodine bond. Single-crystal X-ray analysis of the oxidized product confirmed an intramolecular I···O interaction with the carbonyl oxygen of only one ester group, a structural feature that modulates its reactivity compared to the parent 2-iodoxybenzoic acid (IBX) .

Hypervalent iodine chemistry Oxidizing reagents Iodoxybenzoic acid (IBX) analogs

Applications of Dimethyl 2-Iodoisophthalate


Iterative Synthesis of Biaryls and Polyaromatics

In the synthesis of drug candidates and advanced materials, the ability to perform sequential, chemoselective cross-coupling reactions is essential. The high reactivity of the C-I bond in dimethyl 2-iodobenzene-1,3-dicarboxylate, as established by its low bond dissociation energy, enables it to undergo a first coupling step (e.g., Suzuki-Miyaura) under mild conditions while leaving the ester groups intact . The ester moieties can then be subsequently hydrolyzed to carboxylic acids or reduced to alcohols for further functionalization, making it a superior choice over the less reactive bromo analog for iterative synthesis strategies .

Heterogeneous Catalysts & Metal-Organic Frameworks

The significant density difference of the iodo compound (1.7 vs. 1.5 g/cm³ for the bromo analog) and its capacity for oxidative addition are valuable for synthesizing ligands for metal-organic frameworks (MOFs) or single-atom catalysts . The heavy iodine atom also serves as a powerful X-ray scattering center, facilitating crystallographic determination of metal-ligand complexes, a practical advantage for groups focused on structural and materials chemistry .

Hypervalent Iodine Oxidants for Flow Chemistry

The validated transformation of dimethyl 2-iodobenzene-1,3-dicarboxylate to a stable, microcrystalline 2-iodoxyisophthalate ester offers a direct route to a novel heterogeneous oxidant . This reagent's unique pseudobenziodoxole structure, confirmed by X-ray crystallography and featuring an asymmetric intramolecular I···O interaction, imparts distinct reactivity profiles compared to conventional IBX derivatives . Its development is critical for creating packed-bed reactors for continuous flow selective oxidations, an application space where the bromo and chloro analogs cannot serve as precursors.

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